molecular formula C18H12N2 B1295107 5,11-Dihydroindolo[3,2-b]carbazole CAS No. 6336-32-9

5,11-Dihydroindolo[3,2-b]carbazole

Cat. No.: B1295107
CAS No.: 6336-32-9
M. Wt: 256.3 g/mol
InChI Key: YCPBCVTUBBBNJJ-UHFFFAOYSA-N
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Description

5,11-Dihydroindolo[3,2-b]carbazole is a polycyclic aromatic compound that has garnered significant interest due to its unique structural and electronic properties. This compound is known for its high charge carrier mobility and stability under atmospheric conditions, making it an ideal candidate for various applications in organic electronics .

Biochemical Analysis

Biochemical Properties

5,11-Dihydroindolo[3,2-b]carbazole plays a crucial role in biochemical reactions due to its electron-donating properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to have a high affinity for aryl hydrocarbon receptor proteins, which are involved in the regulation of biological responses to environmental contaminants . The interaction between this compound and these receptors is non-covalent, involving hydrogen bonding and π-π stacking interactions .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of protein kinase C (PKC), an enzyme that plays a key role in regulating cell proliferation, differentiation, and apoptosis . By inhibiting PKC, this compound can induce apoptosis in cancer cells, making it a potential therapeutic agent .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. For instance, its interaction with PKC involves binding to the enzyme’s regulatory domain, leading to inhibition of its activity . Additionally, this compound can influence gene expression by interacting with transcription factors and altering their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme conditions such as high temperatures or strong acidic or basic environments . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of PKC activity and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can effectively inhibit PKC activity without causing significant toxicity . At high doses, it can induce toxic effects, including liver damage and oxidative stress . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and altering metabolite levels . The compound’s metabolism can also affect its biological activity and toxicity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . It can bind to albumin in the bloodstream, facilitating its transport to different tissues . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues such as the liver and adipose tissue .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. It can localize to the nucleus, where it interacts with transcription factors and influences gene expression . Additionally, it can be found in the cytoplasm, where it interacts with enzymes and other proteins . Post-translational modifications, such as phosphorylation, can also affect its localization and activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,11-Dihydroindolo[3,2-b]carbazole typically involves the N–C coupling reaction. One common method includes the reaction of indole derivatives with carbazole derivatives under specific conditions to form the desired compound . The reaction conditions often involve the use of catalysts such as palladium and bases like potassium carbonate in an inert atmosphere to facilitate the coupling process.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions for higher yields and purity, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

5,11-Dihydroindolo[3,2-b]carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Ferric chloride (FeCl₃) in the presence of water.

    Reduction: Zinc powder and hydrochloric acid.

    Substitution: Acetyl nitrate for nitration, bromine for bromination.

Major Products

    Oxidation: Formation of C–C and C–N coupled dimers.

    Reduction: Amino-substituted indolo[3,2-b]carbazoles.

    Substitution: Nitro and bromo derivatives of indolo[3,2-b]carbazole.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,11-Dihydroindolo[3,2-b]carbazole stands out due to its unique combination of high charge carrier mobility and stability under atmospheric conditions. This makes it particularly suitable for applications in organic electronics and photonic devices, where stability and efficient charge transport are crucial .

Properties

IUPAC Name

5,11-dihydroindolo[3,2-b]carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2/c1-3-7-15-11(5-1)13-9-18-14(10-17(13)19-15)12-6-2-4-8-16(12)20-18/h1-10,19-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCPBCVTUBBBNJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC4=C(C=C3N2)C5=CC=CC=C5N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40979504
Record name 5,11-Dihydroindolo[3,2-b]carbazole
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Molecular Weight

256.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6336-32-9
Record name Indolo(3,2-b)carbazole, 6,12-dihydro-
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Record name 6336-32-9
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Record name 5,11-Dihydroindolo[3,2-b]carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40979504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,11-Dihydroindolo[3,2-b]carbazole
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Synthesis routes and methods I

Procedure details

5,11-Dihydridoindolo[3,2-b]carbazole was synthesized by double Fischer indolization starting from phenylhydrazine and 1,4-cyclohexanedione according to the method described in B. Robinson, J. Chem. Soc. 1963, 3097-3099.
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Synthesis routes and methods II

Procedure details

In a 1.5 liter flask equipped with a mechanical stirrer and a condenser were added glacial acetic acid (100 milliliters) and concentrated sulfuric acid (20 milliliters). Into this mixture, which was maintained at 10° C. with an ice bath, was added powdered cyclohexane-1,4-dione bisphenylhydrazone (22.0 grams) in small portions with stirring. After the aforementioned addition, the ice bath was removed and the mixture was allowed to warm to 23° C., and stirred for a further 10 minutes. Subsequently, the mixture was heated to about 65° C. (Centigrade throughout) until an exothermic reaction occurred. The reaction mixture was cooled with an ice bath, and within 5 minutes a light brown solid was formed. The reaction mixture was allowed to remain at room temperature, about 25° C., for about 18 hours, and filtered. The filtered cake was then washed with acetic acid, water, and then stirred in boiling methanol for 30 minutes before filtering and drying in vacuo for about 2 to 5 hours to provide 7.2 grams of pure 5,11-dihydroindolo[3,2-b]carbazole as pale yellow crystals.
Name
cyclohexane-1,4-dione bisphenylhydrazone
Quantity
22 g
Type
reactant
Reaction Step One
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20 mL
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reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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